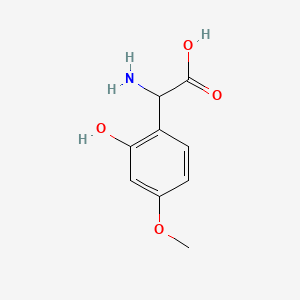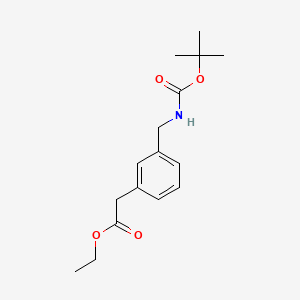
β-D-Glucopyranuronosylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
β-D-Glucopyranuronosylamine is a compound that is synthesized from D-Glucurono-3,6-lactone . It is also known as N-(2-Phenylethyl)-β-D-glucopyranuronosylamine .
Synthesis Analysis
The synthesis of β-D-Glucopyranuronosylamine in water has been reported. When sodium D-glucuronate was reacted with ammonia and/or volatile ammonium salts in water, a mixture of β-D-Glucopyranuronosylamine and ammonium N-β-D-glucopyranuronosyl carbamate was obtained . The use of saturated ammonium carbamate led to the fastest rates and the highest final yields of β-D-Glucopyranuronosylamine .Molecular Structure Analysis
The molecular formula of β-D-Glucopyranuronosylamine is C14H19NO6 . It has an average mass of 297.304 Da and a monoisotopic mass of 297.121246 Da .Aplicaciones Científicas De Investigación
Synthesis and Kinetic Study : Ghadban et al. (2011) conducted a detailed kinetic study on the synthesis of β-D-glucopyranuronosylamine in water. They found that higher ammonia and/or ammonium salt concentrations resulted in faster conversion of the starting sugar into intermediate species and the final products. This research highlights the synthetic potential of β-D-glucopyranuronosylamine in aqueous solutions, demonstrating its usefulness in various chemical processes (Ghadban et al., 2011).
Medical Imaging and Cancer Diagnosis : Jin et al. (2018) developed a near-infrared fluorescent probe based on β-glucuronidase for real-time detection in living cells and animals. This probe has been successfully used in cancer diagnosis and therapy, demonstrating the potential of β-D-glucopyranuronosylamine derivatives in medical imaging (Jin et al., 2018).
Immunological Activation : Chen and Seviour (2007) discussed the effectiveness of β-glucans, including β-D-glucopyranuronosylamine, in treating diseases like cancer and infections. These compounds act as immunological activators by stimulating the immune system (Chen & Seviour, 2007).
Hexosamine Pathway Research : Kaneto et al. (2001) explored how the hexosamine pathway, involving compounds like β-D-glucopyranuronosylamine, impacts pancreatic β-cell function. Their findings suggest that activation of this pathway leads to deterioration of β-cell function, a critical insight for diabetes research (Kaneto et al., 2001).
Textile Industry Applications : Bezerra et al. (2020) reviewed the role of β-cyclodextrin, a compound related to β-D-glucopyranuronosylamine, in the textile industry. They highlighted its use in dyeing, finishing, and wastewater treatment, showing the broad industrial applications of these compounds (Bezerra et al., 2020).
Physicochemical and Biological Properties : Yuan et al. (2019) critically reviewed the modifications on the physicochemical and biological properties of β-glucan. They focused on expanding the applications for modified β-glucan in disease prevention and as ingredients in functional foods and cosmetics (Yuan et al., 2019).
Immunomodulation : Han et al. (2020) provided a mini-review on the structure-functional activity relationship of β-glucans for immunomodulation. They emphasized how different structures of β-glucans from various sources can lead to different immune responses (Han et al., 2020).
β-Glucuronidase Inhibitors Research : Iqbal et al. (2022) synthesized 2-aminopyrimidine derivatives and evaluated them as β-glucuronidase inhibitors, showcasing the potential of β-D-glucopyranuronosylamine derivatives in pharmaceutical research (Iqbal et al., 2022).
Direcciones Futuras
Propiedades
Número CAS |
163659-65-2 |
|---|---|
Nombre del producto |
β-D-Glucopyranuronosylamine |
Fórmula molecular |
C6H11NO6 |
Peso molecular |
193.155 |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-amino-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO6/c7-5-3(10)1(8)2(9)4(13-5)6(11)12/h1-5,8-10H,7H2,(H,11,12)/t1-,2-,3+,4-,5+/m0/s1 |
Clave InChI |
GUBZNLBDQBXDQM-CIOUUCGESA-N |
SMILES |
C1(C(C(OC(C1O)N)C(=O)O)O)O |
Sinónimos |
1-Amino-1-deoxy-β-D-glucopyranuronic Acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H-Pyrido[4,3-e][1,3]thiazine](/img/structure/B570449.png)
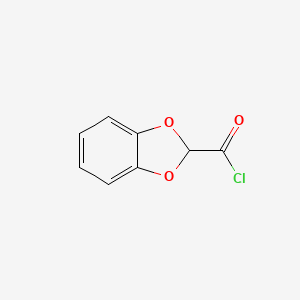
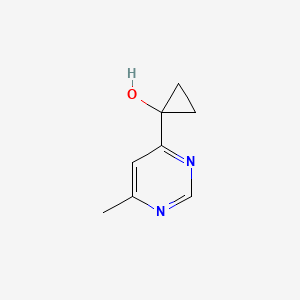
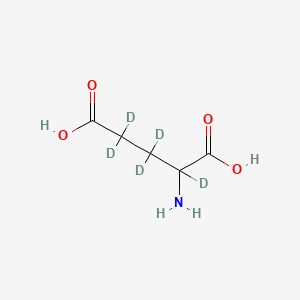
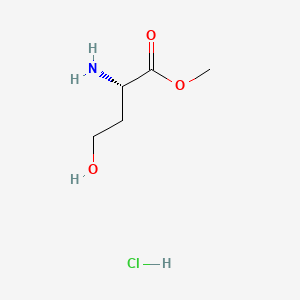
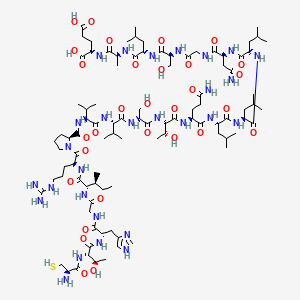
![N-[4-Amino-2-chloro-6-[[(2S,3S,4R,5R)-3-fluoro-4,5-dihydroxyoxan-2-yl]amino]pyrimidin-5-yl]formamide](/img/structure/B570456.png)
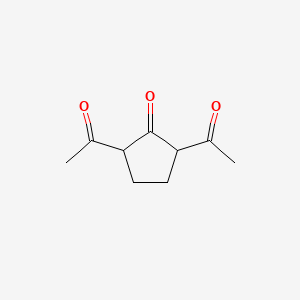
![Methyl 2-mercaptobenzo[D]thiazole-4-carboxylate](/img/structure/B570462.png)
